molecular formula C21H16Cl2N4O3S2 B4536159 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No. B4536159
M. Wt: 507.4 g/mol
InChI Key: PTNWEGTZHVDJNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves multi-step reactions, starting from basic building blocks like benzoxazoles, thiazoles, and triazoles. For instance, compounds have been synthesized by reacting 4-methyl-2-(chloroacetylamino)thiazole derivatives with benzazol-2-thiole in the presence of K2CO3, indicating a potential pathway for constructing similar complex molecules involving thiazole and triazole rings (Turan-Zitouni et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals intricate arrangements of rings and substituents, contributing to their chemical properties. For example, the molecular structure of related compounds has been characterized by X-ray crystallography, showing specific dihedral angles and interactions between different rings in the molecule. This detailed structural information is crucial for understanding the chemical behavior and potential reactivity of the compound (Xu et al., 2005).

Chemical Reactions and Properties

Compounds with such complexity undergo a variety of chemical reactions, influenced by their functional groups. For example, thiazole and triazole derivatives are known for their reactions with nucleophiles and electrophiles, leading to various products that can be further functionalized. The presence of thiazole and triazole rings in the molecule suggests potential for synthesizing a range of derivatives through reactions such as nucleophilic substitution and ring transformations (Sarhan et al., 2008).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[5-[(2,4-dichlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3S2/c1-27-19(8-28-16-5-3-13(22)7-15(16)23)25-26-21(27)32-10-14-9-31-20(24-14)12-2-4-17-18(6-12)30-11-29-17/h2-7,9H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWEGTZHVDJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole

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